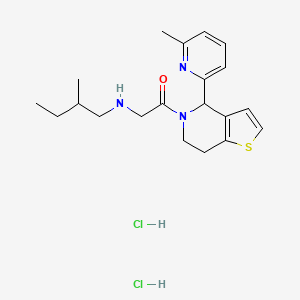RUSKI-201dihydrochloride
CAS No.:
Cat. No.: VC13614247
Molecular Formula: C20H29Cl2N3OS
Molecular Weight: 430.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C20H29Cl2N3OS |
|---|---|
| Molecular Weight | 430.4 g/mol |
| IUPAC Name | 2-(2-methylbutylamino)-1-[4-(6-methylpyridin-2-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl]ethanone;dihydrochloride |
| Standard InChI | InChI=1S/C20H27N3OS.2ClH/c1-4-14(2)12-21-13-19(24)23-10-8-18-16(9-11-25-18)20(23)17-7-5-6-15(3)22-17;;/h5-7,9,11,14,20-21H,4,8,10,12-13H2,1-3H3;2*1H |
| Standard InChI Key | TUDOZEOETHEGCR-UHFFFAOYSA-N |
| SMILES | CCC(C)CNCC(=O)N1CCC2=C(C1C3=CC=CC(=N3)C)C=CS2.Cl.Cl |
| Canonical SMILES | CCC(C)CNCC(=O)N1CCC2=C(C1C3=CC=CC(=N3)C)C=CS2.Cl.Cl |
Introduction
Chemical Identity and Physicochemical Properties
Structural and Molecular Characteristics
RUSKI-201 dihydrochloride (CAS No. 2320262-09-5) is a hydrochloride salt derived from the base compound RUSKI-201 (CAS No. 1458031-48-5). Its molecular formula is C<sub>20</sub>H<sub>29</sub>Cl<sub>2</sub>N<sub>3</sub>OS, corresponding to a molecular weight of 430.43 g/mol . The dihydrochloride form enhances solubility and stability, making it suitable for experimental use in aqueous systems.
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C<sub>20</sub>H<sub>29</sub>Cl<sub>2</sub>N<sub>3</sub>OS |
| Molecular Weight | 430.43 g/mol |
| CAS Number | 2320262-09-5 |
| Storage Conditions | Powder: -20°C (3 years) |
| Solution: -80°C (1 year) | |
| Solubility | Solvent-dependent (see Table 2) |
Table 2: Stock Solution Preparation Guide (1 mg/mL base)
| Desired Concentration | Volume Required (mL) per 1 mg |
|---|---|
| 1 mM | 2.3233 |
| 5 mM | 0.4647 |
| 10 mM | 0.2323 |
| 50 mM | 0.0465 |
Researchers must select solvents compatible with experimental conditions and use solutions immediately to ensure stability .
Biological Activity and Mechanism of Action
Target Specificity and Inhibition
RUSKI-201 dihydrochloride selectively inhibits Hhat, an endoplasmic reticulum-resident enzyme responsible for palmitoylating the N-terminus of Hedgehog proteins . This post-translational modification is essential for Hh ligand maturation and subsequent activation of downstream signaling pathways involved in cell proliferation and differentiation . By blocking Hhat-mediated palmitoylation, RUSKI-201 dihydrochloride disrupts Hh signaling in Shh-overexpressing cells, making it a tool for investigating pathway dysregulation in cancers .
In Vitro Efficacy
In cellular assays, RUSKI-201 dihydrochloride demonstrates dose-dependent suppression of Hh signaling. For example, treatment with 5 μM reduces colony formation in Hedgehog-driven cancer models by >70%, comparable to benchmarks like vismodegib . Its specificity is underscored by kinome-wide screening, which shows minimal off-target binding to unrelated kinases .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume